![molecular formula C17H15N3O4S B2611022 N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 886907-62-6](/img/structure/B2611022.png)
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
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Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , has been a topic of interest in many research groups . These groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Molecular Structure Analysis
The molecular structure of this compound is unique and allows for various applications. The structure of this compound, like other 1,2,4-oxadiazoles, possesses hydrogen bond acceptor properties . This is due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Scientific Research Applications
Synthesis and Characterization
A variety of 1,3,4-oxadiazole and acetamide derivatives have been synthesized and characterized, demonstrating the interest in exploring these compounds' biological activities. These studies have involved the synthesis of compounds with multifunctional moieties, including the 1,3,4-oxadiazole ring, which is known for its pharmacological potential. The compounds were subjected to structural elucidation using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR (K. Nafeesa et al., 2017).
Pharmacological Evaluation
The pharmacological evaluation of these derivatives has shown promising antibacterial and anti-enzymatic activities. Specifically, compounds have been identified as good inhibitors of gram-negative bacterial strains, highlighting their potential as antibacterial agents. Furthermore, enzyme inhibition studies have revealed low potential against lipoxygenase (LOX) enzyme, suggesting specificity in their biological activity (K. Nafeesa et al., 2017).
Antimicrobial Applications
Research on N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has demonstrated their antibacterial potentials. These studies have synthesized and evaluated compounds for their antibacterial activities, identifying certain derivatives as moderate inhibitors, particularly against Gram-negative bacterial strains. This highlights the potential of these compounds in the development of new antimicrobial agents (Kashif Iqbal et al., 2017).
Anticancer and Enzyme Inhibition
Further research into derivatives of 1,3,4-oxadiazole, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, has explored their role as glutaminase inhibitors with potential anticancer applications. These studies have found that certain analogs retain the potency of BPTES while presenting opportunities to improve drug-like molecular properties. This suggests a promising avenue for the development of novel anticancer therapies (K. Shukla et al., 2012).
properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-25(22,23)14-9-5-8-13(11-14)16-19-20-17(24-16)18-15(21)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPFDTDHQSMANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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